

5-Bromo-2-hydrazinopyridine: A Spectroscopic and Synthetic Overview

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Compound of Interest

Compound Name: 5-Bromo-2-hydrazinopyridine

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Introduction

5-Bromo-2-hydrazinopyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a bromine atom, and a hydrazine group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This technical guide provides an overview of the available spectroscopic data and a common synthetic route for this compound.

Chemical Structure and Properties

The chemical structure of **5-Bromo-2-hydrazinopyridine** is presented below:

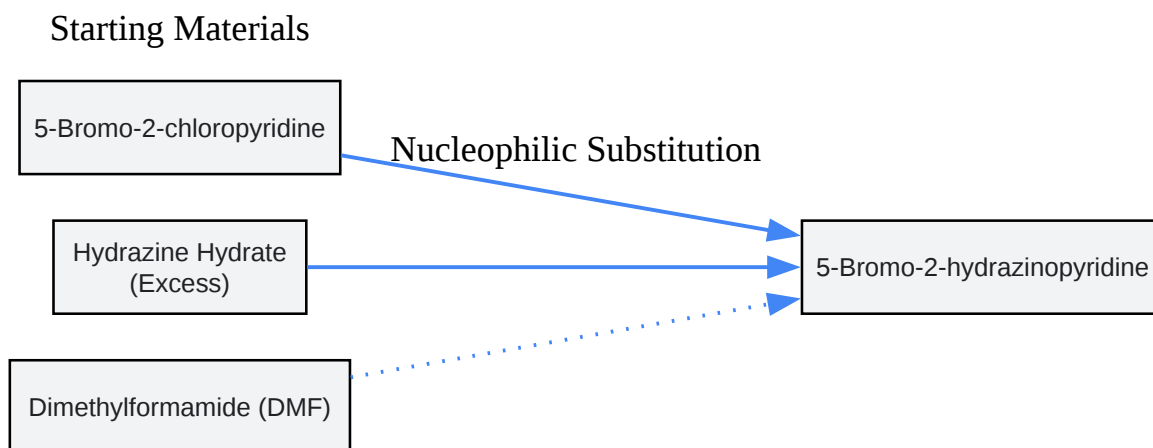
Caption: Chemical structure of **5-Bromo-2-hydrazinopyridine**.

Table 1: Physicochemical Properties of **5-Bromo-2-hydrazinopyridine**

Property	Value	Reference
Molecular Formula	C ₅ H ₆ BrN ₃	[1]
Molecular Weight	188.03 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2]
Melting Point	160-165 °C	[2]
Exact Mass	186.97451 Da	[1]

Synthesis of 5-Bromo-2-hydrazinopyridine

A common and effective method for the synthesis of **5-Bromo-2-hydrazinopyridine** involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. The reaction typically starts from 5-bromo-2-chloropyridine.[2]



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Caption: Synthetic pathway for **5-Bromo-2-hydrazinopyridine**.

Experimental Protocol: Synthesis

- An appropriate amount of 5-bromo-2-chloropyridine is dissolved in a suitable solvent, such as dimethylformamide (DMF), within a reaction vessel.[2]

- Hydrazine hydrate is then added to the solution. An excess of hydrazine hydrate, typically 3-5 times the molar amount of the 5-bromo-2-chloropyridine, is recommended.[2]
- The reaction mixture is stirred, and the progress of the reaction is monitored.
- Upon completion, the product, **5-Bromo-2-hydrazinopyridine**, can be isolated and purified using standard laboratory techniques.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-Bromo-2-hydrazinopyridine**.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **5-Bromo-2-hydrazinopyridine** has been reported.[1]

Table 2: IR Spectroscopy Experimental Details

Parameter	Description
Instrument	Bruker Tensor 27 FT-IR
Technique	ATR-Neat

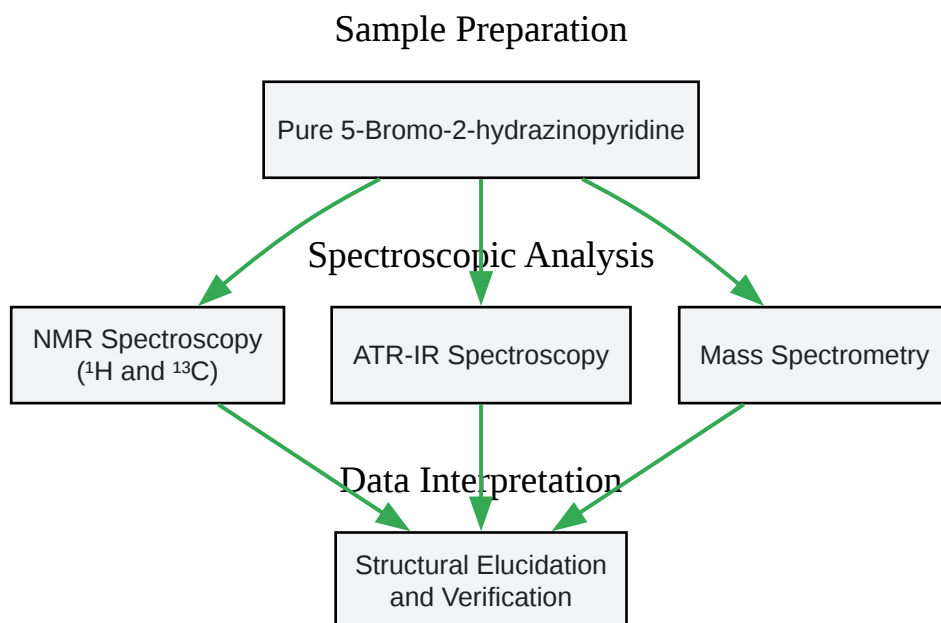
Note: Specific peak assignments and intensities were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Despite extensive searches, detailed experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **5-Bromo-2-hydrazinopyridine** were not found in the available literature and spectral databases. For researchers requiring this information, it is recommended to acquire these spectra on a purified sample of the compound.

General Experimental Protocols for Spectroscopic Analysis

For the benefit of researchers looking to acquire their own data, general protocols for the spectroscopic analysis of aromatic nitrogen-containing compounds are provided below.



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Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹³C, a proton-decoupled spectrum is standard. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

ATR-IR Spectroscopy:

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). A background spectrum of the clean ATR crystal should be acquired first.
- **Data Processing:** The instrument software will automatically generate the absorbance or transmittance spectrum.

Mass Spectrometry:

- **Sample Introduction:** Depending on the instrumentation, the sample can be introduced via direct infusion, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile and thermally stable compound like **5-Bromo-2-hydrazinopyridine**, GC-MS could be a suitable technique.
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The mass spectrum will show the molecular ion peak (or pseudomolecular ion peak in soft ionization techniques) and fragmentation patterns that can be used to confirm the molecular weight and aspects of the structure. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Conclusion

5-Bromo-2-hydrazinopyridine is a valuable building block in synthetic chemistry. While its synthesis is well-established, a complete and publicly available set of its spectroscopic data (NMR and MS) is currently lacking. The information and general protocols provided in this guide are intended to assist researchers in the synthesis, characterization, and further utilization of this important chemical intermediate.

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References

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